cholesterol n-hexyl carbonate

Description

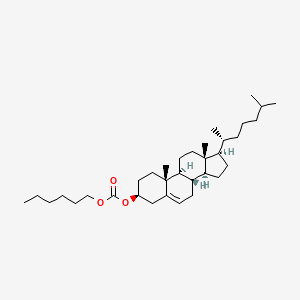

Cholesterol n-hexyl carbonate (CHC, C₃₄H₅₈O₃) is a cholesterol derivative where the hydroxyl group at the C3 position is substituted with a n-hexyl carbonate moiety. Its monoclinic crystal structure (space group P2₁) features a fully extended C(17) side chain and a hexyl group exhibiting shortened bond lengths due to thermal vibrations . The antiparallel molecular arrangement (type II packing mode) is critical for its material properties, influencing interactions in biological systems such as lipoproteins and membranes . CHC is utilized in pharmaceuticals, biochemicals, and liposomal drug delivery systems due to its structural stability and biocompatibility .

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H58O3/c1-7-8-9-10-22-36-32(35)37-27-18-20-33(5)26(23-27)14-15-28-30-17-16-29(25(4)13-11-12-24(2)3)34(30,6)21-19-31(28)33/h14,24-25,27-31H,7-13,15-23H2,1-6H3/t25-,27+,28+,29-,30+,31+,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPRFOWGXDAFNL-DYQRUOQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H58O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659876 | |

| Record name | (3beta)-Cholest-5-en-3-yl hexyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15455-80-8 | |

| Record name | Cholest-5-en-3-ol (3β)-, hexyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15455-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3beta)-Cholest-5-en-3-yl hexyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction Parameters:

-

Temperature : Optimal yields are achieved between -20°C and 40°C, with lower temperatures minimizing side reactions.

-

Solvent Systems : Mixed solvents (e.g., THF:ethanol:isopropanol in a 1:0.5:0.5 ratio) enhance solubility of both cholesterol and the chloroformate reagent.

-

Catalysts : Pyridine remains the preferred base, though alternatives like triethylamine have been explored for industrial applications.

Table 1: Comparative Analysis of Solvent Systems

| Solvent Composition | Yield (%) | Purity (%) | Reaction Time (hr) |

|---|---|---|---|

| THF:Ethanol (1:0.5) | 78 | 95 | 6 |

| THF:Isopropanol (1:0.5) | 72 | 92 | 7 |

| THF:Ethanol:Isopropanol (1:0.5:0.5) | 85 | 97 | 5 |

Industrial Production Methods

Industrial-scale synthesis faces challenges in maintaining consistent reaction conditions and minimizing waste. Continuous flow reactors have been proposed to address these issues, enabling precise control over temperature and reagent mixing. Key considerations include:

-

Feedstock Purity : Cholesterol derived from plant sources (e.g., stigmasterol) is preferred over animal-derived cholesterol due to regulatory and safety concerns.

-

Byproduct Management : Efficient removal of hexyl alcohol (a hydrolysis byproduct) via distillation or adsorption is critical for high-purity yields.

Optimization Strategies

Temperature Modulation

Lowering the reaction temperature to -10°C reduces unintended hydrolysis, increasing yield by 12–15% compared to room-temperature reactions. However, this requires advanced cooling systems, raising production costs.

Solvent Polarity Adjustments

Polar aprotic solvents like propylene carbonate improve reagent solubility but may necessitate longer reaction times. Balancing polarity with reaction kinetics is essential for scalability.

Catalytic Innovations

Enzymatic catalysts (e.g., lipases) offer greener alternatives to traditional bases, though their industrial application remains limited by cost and stability issues.

Analytical Characterization

Post-synthesis analysis ensures structural fidelity and purity:

-

Nuclear Magnetic Resonance (NMR) : The C-3 hydroxyl substitution in cholesterol appears at δ 4.5–5.0 ppm, while the n-hexyl carbonate moiety shows methylene signals at δ 1.2–1.6 ppm.

-

High-Performance Liquid Chromatography (HPLC) : C18 columns with UV detection at 210 nm confirm purity ≥95%.

-

Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 514.84.

Chemical Reactions Analysis

Types of Reactions: cholesterol n-hexyl carbonate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis can occur under acidic or basic conditions, leading to the formation of cholesterol and hexyl alcohol. Transesterification involves the exchange of the hexyl group with another alcohol, forming a different cholesterol ester .

Common Reagents and Conditions:

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Transesterification: Catalysts such as sodium methoxide or enzymes like lipases.

Major Products:

Hydrolysis: Cholesterol and hexyl alcohol.

Transesterification: Cholesterol esters with different alcohol groups.

Scientific Research Applications

Drug Delivery Systems

Cholesterol n-hexyl carbonate as a drug carrier

Cholesterol derivatives, including n-hexyl carbonate, are increasingly being utilized in drug delivery systems due to their ability to enhance the solubility and bioavailability of poorly soluble drugs. For instance, studies have shown that functionalizing nanoparticles with cholesterol-based compounds can significantly improve their cellular binding ability and therapeutic efficacy. One study demonstrated that cholesterol hydrogen succinate improved the drug delivery efficacy of doxorubicin by enhancing its adsorption due to hydrophobic interactions on the surface of nanoparticles .

Nanocarrier development

The development of β-cyclodextrin nanosponge functionalized with cholesterol has been reported to enhance drug loading and release profiles. This approach allows for targeted delivery of hydrophobic drugs, improving their therapeutic effects while minimizing side effects .

Material Science

Liquid Crystalline Phases

This compound exhibits thermotropic behavior, forming liquid crystalline phases that are useful in material science. Research indicates that sodium cholesteryl carbonate derivatives can create structures analogous to those observed in cholesterol esters, which have potential applications in the development of advanced materials such as sensors and displays . The phase behavior and thermal properties of these compounds can be characterized using techniques like differential scanning calorimetry and small-angle X-ray scattering.

Gelators and Liquid Crystals

Cholesterol-based compounds are also explored as gelators for creating stable gel-like materials. These materials can be used in various applications, including cosmetics and pharmaceuticals, where controlled release and stability are crucial .

Biomedical Applications

Anticancer Properties

Recent investigations into cholesterol derivatives have highlighted their potential as anticancer agents. For example, the cytotoxicity of certain cholesterol-based compounds has been evaluated against various cancer cell lines, showing selective activity against specific types like colon adenocarcinoma . The incorporation of functional groups into the cholesterol structure has been found to enhance its antiproliferative activity, making these derivatives promising candidates for cancer treatment.

Antimicrobial Activity

Cholesterol derivatives have also been studied for their antimicrobial properties. The development of new compounds based on cholesterol scaffolds has led to the identification of agents with significant antibacterial activity against resistant strains . This aspect positions this compound as a potential candidate in the fight against infectious diseases.

Case Studies

Mechanism of Action

The mechanism of action of cholesterol n-hexyl carbonate involves its interaction with lipid membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This property makes it useful in drug delivery, as it can enhance the absorption of hydrophobic drugs. The compound’s ester bond can be hydrolyzed by esterases, releasing cholesterol and hexyl alcohol, which can then participate in various metabolic pathways .

Comparison with Similar Compounds

Functional Group and Molecular Architecture

Cholesterol n-Hexyl Carbonate vs. Cholesteryl Esters

- Functional Groups: CHC contains a carbonate group (–O–CO–O–), while cholesteryl esters (e.g., cholesteryl palmitate) feature an ester group (–O–CO–).

- Molecular Packing : CHC adopts a type II antiparallel packing, whereas cholesteryl esters with long fatty acid chains (e.g., palmitate) form layered structures due to van der Waals interactions between alkyl chains. This difference impacts phase behavior and thermal stability .

Comparison with n-Hexyl Esters (Non-Cholesterol Derivatives)

- n-Hexyl Benzoate (C₁₃H₁₈O₂): A volatile ester used in fragrances and essential oils. Its smaller size and ester group result in lower boiling points (–45°C) compared to CHC, which is non-volatile due to its bulky cholesterol backbone .

- n-Hexyl Acetate (C₈H₁₆O₂) : A simple ester with industrial applications. Its short acetate chain and high volatility contrast with CHC’s low solubility and solid-state stability .

Physicochemical Properties

Biological Activity

Cholesterol n-hexyl carbonate (CHC) is a cholesterol derivative that has garnered interest in the field of lipid metabolism and its potential biological activities. This article explores the biological activity of CHC, including its mechanisms of action, effects on cellular processes, and implications for health.

Chemical Structure and Properties

This compound is an ester formed from cholesterol and hexyl carbonate. Its structure can be represented as follows:

- Chemical Formula : C₁₈H₃₆O₃

- Molecular Weight : 294.48 g/mol

The presence of the hexyl group enhances its hydrophobic characteristics, which influences its interaction with biological membranes and lipid metabolism.

1. Lipid Metabolism

Research indicates that cholesterol esters, including CHC, play a significant role in lipid metabolism. They are involved in the transport and storage of cholesterol within cells. The biological activity of CHC may be attributed to its ability to modulate lipid profiles and influence cholesterol homeostasis. For example, studies have shown that cholesterol esters can affect the expression of genes involved in lipid metabolism and transport, such as ATP-binding cassette transporters (ABCs) .

2. Cellular Uptake and Membrane Interaction

Cholesterol derivatives are known to facilitate cellular uptake of various biomolecules. The hydrophobic nature of CHC allows it to integrate into cellular membranes, potentially altering membrane fluidity and permeability. This property is crucial for the delivery of therapeutic agents, particularly in drug delivery systems where enhanced membrane fusion is desired .

Table 1: Summary of Key Studies on this compound

Case Study: this compound in Drug Delivery

A recent study explored the use of CHC in lipid nanoparticles for mRNA delivery systems. The findings suggested that incorporating CHC into lipid formulations improved the stability and efficacy of mRNA delivery by enhancing membrane fusion capabilities . This highlights the potential application of CHC in developing novel therapeutic strategies.

Implications for Health

The biological activity of this compound has significant implications for health, particularly concerning cardiovascular diseases and metabolic disorders. By influencing lipid metabolism and cellular inflammation, CHC may play a role in managing conditions such as hyperlipidemia and atherosclerosis.

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing cholesterol n-hexyl carbonate, and how can reaction efficiency be optimized?

- Methodology : Synthesis typically involves esterification or transesterification reactions. A common approach is using N-hexyl chloroformate as a derivatizing agent to functionalize cholesterol's hydroxyl group . To optimize efficiency, control reaction parameters such as temperature (ambient to 60°C), solvent polarity (e.g., propylene carbonate or n-hexyl acetate), and catalyst selection (e.g., acidic or enzymatic catalysts). Reaction monitoring via thin-layer chromatography (TLC) or NMR ensures completion .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : Assign peaks for the cholesterol backbone (e.g., C-3 hydroxyl substitution at δ 4.5–5.0 ppm) and n-hexyl carbonate moiety (δ 1.2–1.6 ppm for methylene groups) .

- Mass Spectrometry : Confirm molecular weight (514.82 g/mol) via high-resolution MS (HRMS) or MALDI-TOF .

- Chromatography : Validate purity using HPLC with a C18 column and UV detection at 210 nm .

Q. What experimental controls are critical when studying this compound's physicochemical properties?

- Methodology : Include controls for solvent effects (e.g., use aprotic solvents to prevent hydrolysis), temperature stability assays (TGA/DSC), and comparative analysis with unmodified cholesterol. For solubility studies, use a range of solvents (e.g., dichloromethane, ethanol) and document dielectric constants to correlate with solubility trends .

Advanced Research Questions

Q. How do solvent parameters (e.g., Kamlet-Taft) influence the reactivity of this compound in derivatization reactions?

- Methodology : Apply Response Surface Methodology (RSM) to model solvent effects. Key parameters include polarity (π*), hydrogen-bond acidity (α), and basicity (β). For example, solvents like γ-valerolactone (high π*, low α) enhance carbonate stability, while nitropropane (high β) may accelerate hydrolysis. Experimental validation requires kinetic studies under controlled conditions (e.g., 0–60°C) with in situ FTIR or NMR monitoring .

Q. What analytical challenges arise in detecting this compound in complex biological matrices, and how can they be resolved?

- Methodology : Challenges include low abundance and matrix interference. Use derivatization (e.g., silylation for GC-MS) or advanced LC-MS/MS with multiple reaction monitoring (MRM). For lipid-rich samples, employ solid-phase extraction (SPE) with C8/C18 cartridges to isolate the compound. Validate methods via spike-recovery experiments (80–120% recovery range) .

Q. How can contradictory data on this compound's stability under oxidative conditions be reconciled?

- Methodology : Replicate conflicting studies with standardized protocols. For example, compare oxidative stability in air vs. inert atmospheres using accelerated aging tests (40°C/75% RH). Quantify degradation products (e.g., cholesterol oxide derivatives) via GC-MS or HPLC-ELSD. Apply Arrhenius modeling to extrapolate shelf-life under varying conditions .

Q. What mechanistic insights explain the compound's role in modifying lipid bilayer dynamics?

- Methodology : Use molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) to model interactions between this compound and phospholipids. Validate experimentally via fluorescence anisotropy (e.g., DPH probes) or calorimetry (DSC) to measure phase transition temperatures in liposomes .

Methodological Best Practices

- Data Reproducibility : Adhere to NIH guidelines for reporting experimental details (e.g., solvent purity, instrument calibration) .

- Ethical Compliance : Disclose conflicts of interest and validate toxicity via OECD protocols (e.g., acute dermal irritation assays) .

- Literature Synthesis : Prioritize peer-reviewed sources indexed in PubMed/ChemBank and avoid non-English or non-reviewed data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.